molecular formula C15H15N3O3 B11695441 N'-[(E)-(3,4-dimethoxyphenyl)methylidene]pyridine-3-carbohydrazide

N'-[(E)-(3,4-dimethoxyphenyl)methylidene]pyridine-3-carbohydrazide

Cat. No.: B11695441
M. Wt: 285.30 g/mol
InChI Key: HCAMERSNCVPCCY-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(3,4-dimethoxyphenyl)methylidene]pyridine-3-carbohydrazide is a Schiff base compound, which is a type of chemical compound typically formed by the condensation of an aldehyde or ketone with a primary amine. Schiff bases are known for their versatility and are widely used in various fields such as organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]pyridine-3-carbohydrazide typically involves the reaction of 3,4-dimethoxybenzaldehyde with pyridine-3-carbohydrazide in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete condensation. The resulting product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,4-dimethoxyphenyl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N’-[(E)-(3,4-dimethoxyphenyl)methylidene]pyridine-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]pyridine-3-carbohydrazide involves its interaction with various molecular targets. As a Schiff base, it can form stable complexes with metal ions, which can then interact with biological molecules. The compound’s biological activity is often attributed to its ability to inhibit enzymes or disrupt cellular processes by binding to specific proteins or DNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3,4-dimethoxyphenyl)methylidene]pyridine-3-carbohydrazide is unique due to its specific structural features, such as the presence of both pyridine and dimethoxyphenyl groups. These structural elements contribute to its distinct chemical reactivity and potential biological activities compared to other similar Schiff base compounds.

Properties

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C15H15N3O3/c1-20-13-6-5-11(8-14(13)21-2)9-17-18-15(19)12-4-3-7-16-10-12/h3-10H,1-2H3,(H,18,19)/b17-9+

InChI Key

HCAMERSNCVPCCY-RQZCQDPDSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CN=CC=C2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CN=CC=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.